Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 439934-93-7
VCID: VC4412884
InChI: InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3
SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Molecular Formula: C12H9F2NO4S2
Molecular Weight: 333.32

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate

CAS No.: 439934-93-7

Cat. No.: VC4412884

Molecular Formula: C12H9F2NO4S2

Molecular Weight: 333.32

* For research use only. Not for human or veterinary use.

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate - 439934-93-7

Specification

CAS No. 439934-93-7
Molecular Formula C12H9F2NO4S2
Molecular Weight 333.32
IUPAC Name methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-3-2-7(13)6-8(9)14/h2-6,15H,1H3
Standard InChI Key FJDWOULIOQOVAC-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=C(C=C2)F)F

Introduction

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring, a sulfamoyl group, and a carboxylate ester functionality. This compound is primarily studied for its potential applications in medicinal chemistry and materials science due to its diverse chemical and biological properties.

Synthesis and Reaction Conditions

The synthesis of Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves several key steps, including the reaction of appropriate precursors under controlled conditions. The reaction conditions must be optimized for yield and purity, involving specific solvents and temperatures to prevent side reactions.

Synthesis Steps

  • Precursor Preparation: Synthesis of thiophene-2-carboxylate derivatives.

  • Sulfamoylation: Introduction of the sulfamoyl group using appropriate reagents.

  • Purification: Isolation and purification of the final product.

Biological Activity and Potential Applications

Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate may exhibit biological activity through interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to therapeutic effects, including anti-inflammatory or anticancer activities, depending on the biological context and specific targets involved.

Potential Applications Table

Application AreaPotential Use
Medicinal ChemistryAnti-inflammatory or anticancer agents
Materials ScienceOrganic electronics or pharmaceutical intermediates

Chemical Reactions and Transformations

The compound can undergo various chemical transformations, including reactions that modify the sulfamoyl or carboxylate groups. Common reagents for these reactions include those used for oxidation or reduction, with the choice of solvent and reaction conditions influencing the product distribution.

Common Reactions

  • Oxidation: Using reagents like hydrogen peroxide.

  • Reduction: Using reagents like lithium aluminum hydride.

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